N1-(2,5-difluorophenyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-23-14-5-3-2-4-10(14)9-19-15(21)16(22)20-13-8-11(17)6-7-12(13)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBJZCJQOPKXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 2,5-difluoroaniline with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting 2,5-difluoroaniline with oxalyl chloride in an inert solvent such as dichloromethane.
Step 2: Addition of 2-methoxybenzylamine to the reaction mixture to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
N1-(2,5-difluorophenyl)-N2-(2-methoxybenzyl)oxalamide has shown promise as a potential drug candidate due to its ability to interact with specific biological targets. Its oxalamide structure allows it to form stable complexes with various biomolecules, making it suitable for applications in:
- Enzyme Inhibition : Research indicates that compounds with oxalamide moieties can inhibit enzymes involved in key metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Modulation : The compound may modulate receptor activity, impacting signaling pathways relevant to various physiological processes.
Biochemical Studies
In biochemical research, this compound is being investigated for its effects on cellular processes. Studies have focused on:
- Cellular Metabolism : Understanding how this compound influences metabolic pathways can provide insights into its potential therapeutic applications.
- Molecular Interactions : The ability of the compound to form hydrogen bonds and coordinate with metal ions enhances its role as a molecular probe in biochemical assays.
Case Study 1: Anticancer Activity
A study examined the effects of this compound on cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction. The mechanism involved the modulation of specific signaling pathways associated with cell survival and death.
Case Study 2: Anti-inflammatory Effects
Another investigation explored the anti-inflammatory properties of the compound in animal models. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.
Mechanism of Action
The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities between the target compound and related oxalamides:
Metabolic and Toxicological Profiles
- Target Compound: The 2,5-difluorophenyl group may reduce oxidative metabolism compared to methoxy-substituted analogs (e.g., S336), as fluorine atoms are electron-withdrawing and can stabilize adjacent bonds. The 2-methoxybenzyl group might undergo O-demethylation, similar to other methoxy-bearing compounds .
- Toxicity: S336: Approved for global use with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day, providing a safety margin of 500 million relative to estimated human exposure (0.0002 μg/kg bw/day) . FAO/WHO Analogs: Similar NOEL values due to shared oxalamide backbone and metabolic pathways . Target Compound: No direct data, but fluorine substituents may alter toxicity profiles.
Functional and Regulatory Implications
- Flavor Enhancement : S336 and analogs activate umami taste receptors (hTAS1R1/hTAS1R3), enabling MSG reduction in foods . The target compound’s 2-methoxybenzyl group may mimic S336’s benzyl interactions, but the difluorophenyl group could reduce receptor affinity or alter taste modulation.
- Regulatory Status : S336 and FAO/WHO compounds have undergone rigorous safety evaluations. The target compound’s lack of fluorine in prior evaluations necessitates specific toxicological studies to assess unique metabolic byproducts (e.g., fluorinated metabolites) .
Biological Activity
N1-(2,5-difluorophenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, synthesis, biological interactions, and relevant research findings.
- Molecular Formula : C20H18F2N4O2
- Molecular Weight : 384.387 g/mol
- IUPAC Name : this compound
- Structure : The compound features a difluorophenyl moiety and a methoxybenzyl group linked through an oxalamide functional group.
Synthesis
The synthesis of this compound typically involves the reaction between 2,5-difluoroaniline and 2-methoxybenzylamine in the presence of oxalyl chloride. This multi-step process is carried out under controlled conditions to ensure high purity and yield. The general synthetic route can be outlined as follows:
- Preparation of Intermediate :
- React 2,5-difluoroaniline with oxalyl chloride in an inert solvent (e.g., dichloromethane).
- Formation of Final Product :
- Add 2-methoxybenzylamine to the reaction mixture and stir at room temperature to yield the desired oxalamide product.
Biological Activity
Research into the biological activity of this compound suggests several potential mechanisms of action:
- Enzyme Inhibition : The oxalamide structure may allow it to interact with various enzymes, potentially acting as an inhibitor or modulator.
- Receptor Interaction : The compound may influence receptor activities, impacting signaling pathways within cells.
Case Studies and Research Findings
-
Inhibition Studies :
- In vitro studies have demonstrated that compounds with similar oxalamide structures exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This suggests that this compound may have similar properties.
-
Cellular Assays :
- Preliminary cellular assays indicate that this compound could modulate cell proliferation and apoptosis, which are critical processes in cancer biology. Further studies are needed to elucidate the specific pathways affected.
-
Comparative Analysis :
- A comparative study involving structurally related compounds showed that variations in substituents significantly affect biological activity. For instance, the presence of fluorine atoms enhances lipophilicity and bioactivity compared to non-fluorinated analogs.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C20H18F2N4O2 | 384.387 g/mol | Potential enzyme inhibitor |
| N1-(2,5-difluorophenyl)-N2-(3-(phenylimidazol-1-yl)propyl)oxalamide | C22H26F2N4O3 | 416.473 g/mol | Anticancer properties |
| N1-(4-methylpiperazin-1-yl)-N2-(4-methylphenethyl)oxalamide | C22H26F2N4O3 | 416.473 g/mol | Neurotransmitter modulation |
Q & A
Q. What are the optimized synthetic routes for N1-(2,5-difluorophenyl)-N2-(2-methoxybenzyl)oxalamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling 2,5-difluoroaniline with 2-methoxybenzylamine via oxalyl chloride intermediates under inert atmospheres. Key steps include temperature control (e.g., reflux at 80–100°C) and purification via column chromatography. Yield optimization requires precise stoichiometry of reagents and catalysts (e.g., triethylamine for acid scavenging). Reaction efficiency drops significantly if moisture is present due to hydrolysis of intermediates .
Q. How is structural confirmation of this compound achieved?
Structural elucidation relies on ¹H/¹³C NMR (to confirm aromatic protons and methoxy groups) and high-resolution mass spectrometry (HRMS) (to verify molecular weight, e.g., [M+H]+ at m/z 357.12). X-ray crystallography may resolve ambiguities in stereochemistry, though crystallization challenges are common due to the compound’s amorphous nature .
Q. What are the preliminary biological screening methods for this compound?
Initial assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based). The compound’s fluorinated aryl groups suggest potential interaction with hydrophobic enzyme pockets. Dose-response curves (IC₅₀ values) and selectivity indices against related enzymes are critical for prioritizing further studies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., difluorophenyl vs. methoxybenzyl) impact reactivity and target binding?
Computational studies (DFT or molecular docking) reveal that electron-withdrawing fluorine atoms increase the electrophilicity of the oxalamide core, enhancing interactions with nucleophilic residues (e.g., lysine in kinases). Conversely, the methoxy group’s electron-donating properties stabilize π-π stacking with aromatic receptor pockets. Experimental validation via SAR studies (e.g., substituting methoxy with ethoxy) confirms these trends .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH, ATP concentrations). Standardizing protocols (e.g., using recombinant enzymes vs. cell lysates) and orthogonal assays (e.g., SPR for binding affinity) are recommended. For example, conflicting cytotoxicity data in cancer cell lines can be addressed by metabolic profiling to identify off-target effects .
Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetics?
Physicochemical property prediction (e.g., LogP, solubility) using tools like SwissADME identifies derivatives with better bioavailability. For instance, replacing the methoxy group with a polar sulfonamide improves aqueous solubility while retaining target affinity. MD simulations further assess stability in biological membranes .
Q. What are the mechanistic insights into its potential neuroprotective or cytotoxic effects?
Mechanistic studies involve transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis or oxidative stress) and protein pull-down assays to map direct targets. For example, interaction with tau protein aggregates (implicated in neurodegeneration) could be probed via Thioflavin T assays .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks to aggregate results from independent studies, adjusting for variables like purity (>95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .
- Stability Testing : Employ accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC-UV/MS to track degradation products. The compound is prone to hydrolysis in acidic conditions, necessitating pH-controlled formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
